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molecular formula C13H18O2 B8474707 2,4,6-Trimethylphenylbutyric acid

2,4,6-Trimethylphenylbutyric acid

Cat. No. B8474707
M. Wt: 206.28 g/mol
InChI Key: GNSLPYFVNMAJJY-UHFFFAOYSA-N
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Patent
US07115782B2

Procedure details

In the same 100 ml autoclave as in Example 1, 1.5 g of tungstosilicic acid, 40 ml of mesitylene and 2.55 ml of γ-butyrolactone were charged and reacted at 180° C. for 6 hours, and then analysis was conducted. As a result, the conversion ratio of γ-butyrolactone was 85.1% and 2,4,6-trimethylphenylbutyric acid (yield based on γ-butyrolactone: 33.5%) was obtained.
[Compound]
Name
tungstosilicic acid
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.55 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.[C:7]1([CH3:15])[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([CH3:14])[CH:8]=1>>[CH3:15][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([CH3:14])[C:8]=1[CH:2]([CH2:3][CH3:4])[C:1]([OH:6])=[O:5]

Inputs

Step One
Name
tungstosilicic acid
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
2.55 mL
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 180° C. for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)C(C(=O)O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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